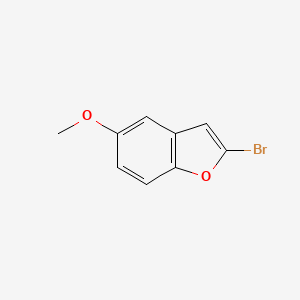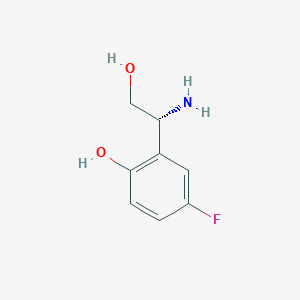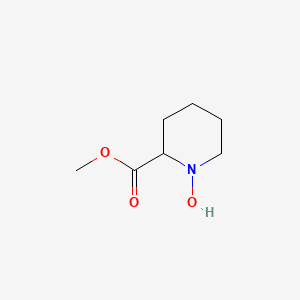
2-(((Benzyloxy)carbonyl)amino)-2-(pyridin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((Benzyloxy)carbonyl)amino)-2-(pyridin-3-yl)acetic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a pyridinyl substituent on an acetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-(pyridin-3-yl)acetic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is usually achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate.
Formation of the acetic acid backbone: The protected amine is then reacted with a suitable precursor to introduce the acetic acid moiety. This can be done through various methods, including the use of acylation reactions.
Introduction of the pyridinyl group: The pyridinyl group is introduced through a substitution reaction, often involving a halogenated pyridine derivative and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, revealing the free amine.
Substitution: The pyridinyl group can participate in various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Free amine derivatives.
Substitution: Various functionalized pyridinyl derivatives.
Applications De Recherche Scientifique
2-(((Benzyloxy)carbonyl)amino)-2-(pyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-2-(pyridin-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing the active amine, which can then participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the benzyloxycarbonyl protection and acetic acid moiety.
2-(Pyridin-3-yl)acetic acid: Lacks the benzyloxycarbonyl-protected amino group.
N-Benzyloxycarbonyl-2-(pyridin-3-yl)glycine: Similar structure but with a glycine backbone.
Uniqueness
2-(((Benzyloxy)carbonyl)amino)-2-(pyridin-3-yl)acetic acid is unique due to the combination of the benzyloxycarbonyl-protected amino group and the pyridinyl substituent on an acetic acid backbone. This unique structure allows for specific interactions and applications that are not possible with the similar compounds listed above.
Propriétés
Formule moléculaire |
C15H14N2O4 |
|---|---|
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
2-(phenylmethoxycarbonylamino)-2-pyridin-3-ylacetic acid |
InChI |
InChI=1S/C15H14N2O4/c18-14(19)13(12-7-4-8-16-9-12)17-15(20)21-10-11-5-2-1-3-6-11/h1-9,13H,10H2,(H,17,20)(H,18,19) |
Clé InChI |
INIBTANRKBWUMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(C2=CN=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-3-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13501480.png)
![[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B13501486.png)

![lithium(1+) (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxy-3-methylbutanoate](/img/structure/B13501507.png)

![tert-butyl 1-oxo-3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13501518.png)




